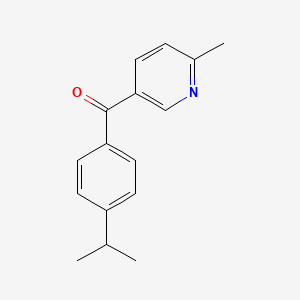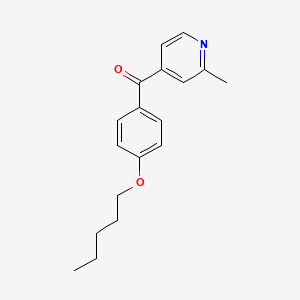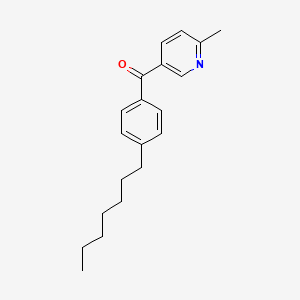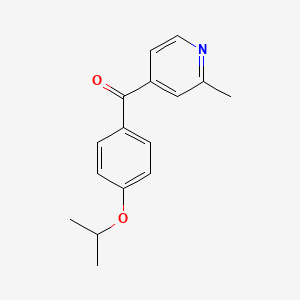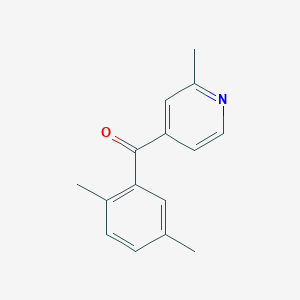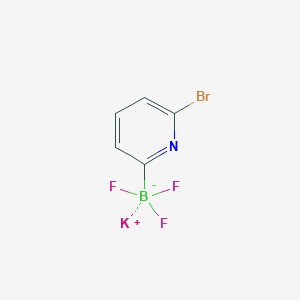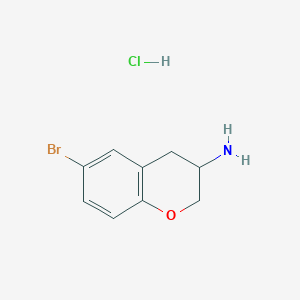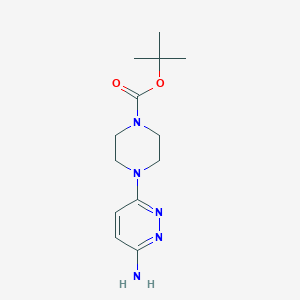
(2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid
Descripción general
Descripción
(2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid, otherwise known as 2E-IPMPA, is an organic compound that has been used in a variety of scientific applications, including organic synthesis, as a reagent in organic chemistry, and as a starting material for the production of pharmaceuticals. This compound is a versatile intermediate that can be used to synthesize a variety of compounds, including drugs, hormones, and other compounds.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) have been studied for their corrosion inhibition properties. Research demonstrates these compounds are effective in preventing corrosion of copper in nitric acid solutions. They have been characterized using various methods like FTIR, 1HNMR, and mass spectroscopy. Notably, they showed high efficiency as mixed-type inhibitors, significantly reducing the value of the double-layer capacitance in copper solutions (Abu-Rayyan et al., 2022).
Synthesis and Separation of Isomers
The synthesis and separation of E and Z isomers of similar acrylic acid derivatives have been detailed in studies. These processes involve selective acidification of their sodium salts and controlling the pH of the solution. The structural confirmation of these isomers has been done using single-crystal X-ray diffraction, showcasing their potential in diverse chemical applications (Chenna et al., 2008).
Reaction Mechanism Study
Research has delved into the synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. This study utilized 4-methoxylphenylhydra zine hydrochloride as a starting material and analyzed the reaction mechanism with charge distribution computation. This study provides insights into how electronic factors influence the reaction pathways of these acrylic acid derivatives (Liu et al., 2009).
Functional Modification in Hydrogels
Acrylic acid derivatives have been used to modify poly vinyl alcohol/acrylic acid hydrogels, enhancing their properties for medical applications. This modification includes the use of various amine compounds and has been evaluated for antibacterial and antifungal activities. These studies highlight the potential of acrylic acid derivatives in developing advanced materials for healthcare uses (Aly & El-Mohdy, 2015).
Propiedades
IUPAC Name |
(E)-3-(2-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(2)17-11-6-4-10(5-7-13(14)15)12(8-11)16-3/h4-9H,1-3H3,(H,14,15)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLNUTUUAVRGAR-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC(=C(C=C1)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-isopropoxy-2-methoxyphenyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






